Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride
Description
Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused pyran-pyrrole ring system. The stereochemistry (4aR,7aS) indicates a specific spatial arrangement critical to its physicochemical and biological properties. This compound is primarily utilized in pharmaceutical research and development, particularly as an intermediate in synthesizing complex bioactive molecules. Its hydrochloride salt enhances stability and solubility, making it suitable for industrial-scale applications. Global suppliers, including Dalton Chemical Laboratories (Canada) and Suzhou Yacoo Chemical (China), highlight its commercial availability .
Properties
IUPAC Name |
methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)9-3-2-4-13-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSLCTUJKPSLT-PRCZDLBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCOC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCCO[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride typically involves a multi-step reaction sequence. Starting from readily available starting materials, the synthesis might involve the following steps:
Cyclization reactions to form the pyrano[2,3-c]pyrrole core.
Esterification to introduce the methyl carboxylate group.
Crystallization and purification to yield the hydrochloride salt. Reagents like dimethylformamide (DMF), sodium hydride (NaH), and various acid chlorides might be used under controlled temperatures and inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency and cost-effectiveness. Automated processes involving continuous flow reactors may be employed to ensure consistent quality and yield. The scalability would depend on the availability of raw materials and the optimization of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation to form oxidized derivatives which may have different pharmacological properties.
Reduction: : Reduction reactions could potentially alter the hydrogenation state of the core ring structure.
Substitution: : Nucleophilic and electrophilic substitutions can modify the functional groups attached to the core structure.
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Halogens, alkylating agents under basic or acidic conditions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield ketones or aldehydes, while reductions might yield more saturated derivatives. Substitution reactions would generate a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules and studying reaction mechanisms involving pyrano[2,3-c]pyrrole derivatives.
Medicine: In the medical field, this compound might be explored for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes related to diseases.
Industry: Industrial applications could involve using this compound as a starting material for the synthesis of more advanced pharmaceutical agents or as a component in agrochemicals.
Mechanism of Action
The mechanism by which Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride exerts its effects typically involves:
Binding to specific molecular targets such as receptors or enzymes.
Modulating the activity of these targets by either activating or inhibiting them, leading to downstream effects on cellular pathways.
The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Physicochemical and Pharmacological Insights
- Pyrano-Pyrrole vs. Dioxino-Pyrrole: The replacement of the pyran oxygen with a dioxane ring in (4aR,7aS)-rel-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride reduces molecular weight (165.62 vs. 233.69 g/mol) and alters polarity, impacting solubility and reactivity .
- Carboxylate Functionalization: The methyl carboxylate group in the target compound enhances its role as a chiral building block compared to non-carboxylated analogues like the dioxino derivative .
Biological Activity
Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride is a compound of significant interest in biochemical research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3·HCl
- Molecular Weight : 273.75 g/mol
Research indicates that Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This is significant for its potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests a potential therapeutic role in inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate may protect neuronal cells from apoptosis induced by various stressors.
In Vitro Studies
In vitro studies have revealed the following effects:
- Cell Viability : The compound was tested on various cell lines (e.g., neuronal and cancer cells), showing enhanced viability at certain concentrations.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| Neuronal Cells | 10 | 85 |
| Cancer Cells | 20 | 75 |
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Animal Models : In rodent models of inflammation and neurodegeneration, administration of the compound resulted in significant reduction in markers of inflammation and improved cognitive function.
Case Studies
- Neuroprotection in Alzheimer’s Disease Models : A study conducted on transgenic mice demonstrated that treatment with Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate reduced amyloid plaque formation and improved memory retention compared to control groups.
- Anti-inflammatory Effects in Arthritis Models : Another study highlighted its efficacy in reducing joint swelling and pain in collagen-induced arthritis models through modulation of inflammatory pathways.
Future Research Directions
While current findings are promising regarding the biological activity of this compound:
- Clinical Trials : Further clinical trials are necessary to establish safety profiles and therapeutic dosages.
- Mechanistic Studies : More detailed investigations into its mechanisms of action at the molecular level will enhance understanding of its potential applications.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically begins with cyclization reactions using γ-butyrolactone and amine derivatives to form the pyrano-pyrrole core. Key steps include:
- Cyclization : Precursors undergo acid- or base-catalyzed cyclization in refluxing solvents (e.g., THF or DCM) .
- Esterification : The carboxylate group is introduced via methyl esterification under mild conditions (e.g., methanol with catalytic HCl) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity. Reaction yields depend on temperature control and stoichiometric ratios of precursors.
Advanced: How can stereochemical integrity be maintained during synthesis, particularly for the (4aR,7aS) configuration?
Stereoselective synthesis requires chiral auxiliaries or catalysts. For example:
- Chiral Resolution : Use of enantiopure starting materials (e.g., L-proline derivatives) or enzymatic resolution to control ring fusion stereochemistry .
- Kinetic Control : Low-temperature reactions (-20°C to 0°C) minimize epimerization at the 4a and 7a positions .
- Analytical Validation : Circular dichroism (CD) and X-ray crystallography confirm absolute configuration post-synthesis .
Basic: What spectroscopic methods are used to characterize this compound’s structure?
- NMR : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., δ 3.7 ppm for the methyl ester, δ 4.1–5.2 ppm for pyran oxygen proximity) .
- IR : Peaks at ~1730 cm⁻¹ confirm the ester carbonyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 230.1284 for C₁₀H₁₆NO₃+) .
Advanced: How can computational modeling resolve discrepancies in conformational analysis from experimental data?
- Molecular Dynamics (MD) : Simulate solvent effects on ring puckering (e.g., pyran chair vs. boat conformations) .
- DFT Calculations : Compare experimental X-ray bond angles (e.g., C4a–O–C7a = 119.5°) with theoretical values to identify strain or hydrogen-bonding influences .
- Docking Studies : Predict bioactive conformations by modeling interactions with biological targets (e.g., enzyme active sites) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Anti-inflammatory Screening : Inhibition of TNF-α and IL-6 in LPS-stimulated macrophage models .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced: How can researchers investigate its mechanism of action when initial bioactivity data are inconclusive?
- Target Deconvolution : Use affinity chromatography with immobilized compound to isolate binding proteins .
- Metabolomics : Track downstream metabolic changes (e.g., ROS levels via DPPH assay) to infer pathway modulation .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out putative genes (e.g., bacterial efflux pumps) and retesting activity .
Basic: How should conflicting solubility or stability data be addressed?
- Solubility Profiling : Test in multiple solvents (e.g., PBS, DMSO) at varying pH (2–9) using UV-Vis spectroscopy .
- Accelerated Stability Studies : Monitor degradation (HPLC) under stress conditions (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative vulnerabilities .
Advanced: What strategies optimize its pharmacokinetic properties for in vivo studies?
- Prodrug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance oral bioavailability .
- Lipid Nanoparticles : Encapsulate to improve blood-brain barrier penetration for CNS targets .
- Metabolic Profiling : Use LC-MS/MS to identify major metabolites in hepatocyte incubations and adjust dosing regimens .
Basic: How is crystallographic data interpreted to resolve molecular packing interactions?
- X-ray Diffraction : Analyze unit cell parameters (e.g., space group P2₁2₁2₁) and intermolecular interactions (C–H⋯π distances < 3.5 Å) .
- Hirshfeld Surfaces : Quantify contact contributions (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .
Advanced: How can structural analogs be designed to improve selectivity against off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
